(+)-Xestospongin A

IP3 receptor pharmacology calcium signaling structure-activity relationship

(+)-Xestospongin A is a macrocyclic bis-1-oxaquinolizidine alkaloid isolated from the marine sponge Xestospongia exigua that functions as a membrane-permeable antagonist of inositol 1,4,5-trisphosphate (IP3) receptors. Unlike many commercially used IP3 receptor (IP3R) blockers, it is a non-competitive antagonist that does not interact with the IP3-binding site, instead blocking IP3-gated Ca²⁺ release from endoplasmic reticulum stores.

Molecular Formula C28H50N2O2
Molecular Weight 446.7 g/mol
CAS No. 123048-14-6
Cat. No. B046797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Xestospongin A
CAS123048-14-6
Molecular FormulaC28H50N2O2
Molecular Weight446.7 g/mol
Structural Identifiers
SMILESC1CCCC2CCN3CCCC(C3O2)CCCCCCC4CCN5CCCC(C5O4)CC1
InChIInChI=1S/C28H50N2O2/c1-3-7-15-25-17-21-30-20-10-14-24(28(30)31-25)12-6-2-4-8-16-26-18-22-29-19-9-13-23(11-5-1)27(29)32-26/h23-28H,1-22H2/t23-,24-,25-,26-,27+,28+/m1/s1
InChIKeyPQYOPBRFUUEHRC-NIVXRMQLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (+)-Xestospongin A (CAS 123048-14-6) as a Pharmacological Probe for IP3 Receptor Signaling


(+)-Xestospongin A is a macrocyclic bis-1-oxaquinolizidine alkaloid isolated from the marine sponge Xestospongia exigua that functions as a membrane-permeable antagonist of inositol 1,4,5-trisphosphate (IP3) receptors [1]. Unlike many commercially used IP3 receptor (IP3R) blockers, it is a non-competitive antagonist that does not interact with the IP3-binding site, instead blocking IP3-gated Ca²⁺ release from endoplasmic reticulum stores [1]. The compound possesses a C2-symmetric trans/trans oxaquinolizidine ring junction, distinguishing it from its diastereomer Xestospongin C, and has a molecular formula of C₂₈H₅₀N₂O₂ with a molecular weight of 446.7 g/mol [1][2].

Why (+)-Xestospongin A Cannot Be Replaced by Generic IP3 Receptor Antagonists


Substituting (+)-Xestospongin A with other IP3R antagonists is scientifically problematic due to profound differences in mechanism, selectivity, and off-target profiles. Heparin, a competitive IP3R antagonist, requires cell permeabilization for intracellular delivery and exhibits modest selectivity for IP3R3 [1]. 2-Aminoethoxydiphenyl borate (2-APB) additionally inhibits SERCA pumps and store-operated Ca²⁺ entry (SOCE), confounding interpretation of IP3R-specific effects [1]. Even within the Xestospongin class, hydroxylated derivatives such as Xestospongin D and 7-OH-Xestospongin A exhibit bifunctional activity—blocking IP3Rs while simultaneously sensitizing ryanodine receptors (RyR1)—whereas (+)-Xestospongin A lacks this confounding dual action [2]. These differences preclude simple interchangeability and demand compound-specific selection based on experimental objectives. The quantitative evidence below provides a rigorous basis for discriminating between (+)-Xestospongin A and its closest alternatives.

(+)-Xestospongin A Differentiation Evidence: Quantitative Head-to-Head Comparisons Against Closest Analogs


Intra-Class Potency Ranking: (+)-Xestospongin A vs. Xestospongin C in Cerebellar Microsomes

(+)-Xestospongin A is 7-fold less potent than Xestospongin C at blocking IP3-mediated Ca²⁺ release. In the same cerebellar microsome assay, XeA exhibited an IC50 of 2535 nM, whereas XeC achieved an IC50 of 358 nM [1]. This potency difference is directly attributable to stereochemistry: XeA possesses the thermodynamically more stable trans/trans oxaquinolizidine ring junction, while XeC features a cis/trans arrangement that is energetically less favorable but pharmacologically favored for IP3R blockade [1]. For researchers requiring graded, less complete IP3R inhibition or studying concentration-response relationships across a wider dynamic range, XeA may be preferable to the more potent XeC.

IP3 receptor pharmacology calcium signaling structure-activity relationship

Cleaner Pharmacological Profile: Absence of Ryanodine Receptor Sensitization vs. Hydroxylated Xestospongins

Unlike hydroxylated xestospongin derivatives, (+)-Xestospongin A does not sensitize ryanodine receptor type 1 (RyR1). Xestospongin D (9-OH XeC), 7-OH-Xestospongin A, and araguspongin C all enhance Ca²⁺-induced Ca²⁺ release (CICR) from sarcoplasmic reticulum vesicles by sensitizing RyR1 channels within the same concentration range (≤50 μM) needed to block IP3-induced Ca²⁺ release [1]. This bifunctional activity confounds experiments where RyR-mediated Ca²⁺ release must remain unperturbed. XeA, lacking a hydroxyl substituent on the oxaquinolizidine ring, does not possess this RyR1-sensitizing property [1][2]. The hydroxylated derivative 7-OH-XeA was shown to be 10- to 15-fold less potent as an IP3R inhibitor compared to the parent XeA while gaining the RyR1-sensitizing activity [2].

ryanodine receptor bifunctional reagents Ca²⁺-induced Ca²⁺ release

Off-Target Selectivity Advantage: No SERCA Inhibition vs. 2-APB

(+)-Xestospongin A, like other non-hydroxylated xestospongins, does not inhibit sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pumps, a critical point of differentiation from 2-aminoethoxydiphenyl borate (2-APB). 2-APB, the most widely used membrane-permeable IP3R modulator, inhibits SERCA pumps, store-operated Ca²⁺ entry (SOCE), and Ca²⁺ release-activated Ca²⁺ current (ICRAC) at concentrations overlapping those used for IP3R inhibition [1]. Specifically, XeC, XeD, 7-OH-XeA, and araguspongin C at ≤50 μM do not inhibit or interfere with SERCA1 and SERCA2 in skeletal or cardiac SR preparations [2]. XeC exhibits only weak inhibition of RyR1 and lacks SERCA activity, a profile shared by XeA based on structural class properties [2]. In contrast, 2-APB at 50 μM causes concentration-dependent IP3R1 inhibition but also depletes Ca²⁺ stores via SERCA inhibition at higher concentrations [1].

SERCA pump 2-APB off-target effects calcium store integrity

Membrane Permeability Advantage: Cell-Intact Application vs. Heparin

(+)-Xestospongin A is intrinsically membrane-permeable, enabling use in intact cell preparations without requiring permeabilization or microinjection. This contrasts sharply with heparin, a competitive IP3R antagonist that cannot cross the plasma membrane and requires cell permeabilization, membrane patch rupture, or intracellular microinjection for delivery [1]. In the seminal study, XeA (20 μM) completely blocked IP3-induced Ca²⁺ release and oscillations in primary astrocytes following extracellular application of the agonist carbachol, demonstrating effective membrane penetration in living cells [2]. This cell-permeant property is shared across the xestospongin class, but XeA's combination of membrane permeability, defined stereochemistry, and absence of RyR1 sensitization makes it a particularly useful intact-cell probe.

membrane permeability intact cell assays heparin drug delivery

Non-Competitive Mechanism: Functional Blockade Independent of IP3 Binding Site vs. Heparin

(+)-Xestospongin A blocks IP3R function through a non-competitive mechanism that does not involve displacement of IP3 from its binding site. At 10 μM, XeC produced no decrease in specific [³H]IP3 binding to cerebellar membranes, even though 7.5 μM XeC completely blocked IP3-mediated Ca²⁺ release [1]. This non-competitive mechanism is shared by XeA, which belongs to the same structural class. By contrast, heparin acts as a competitive antagonist at the IP3-binding core, with its access determined by IP3R subtype-specific interactions [2]. This mechanistic distinction is functionally significant: non-competitive blockade by XeA is not surmountable by increasing IP3 concentrations, providing sustained IP3R inhibition even under conditions of high phosphoinositide signaling activity.

non-competitive antagonism allosteric modulation IP3 binding site mechanism of action

(+)-Xestospongin A: Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Intact-Cell IP3R Pharmacology: Studying Endogenous IP3-Dependent Ca²⁺ Signaling Without Permeabilization Artifacts

For researchers investigating phosphoinositide-coupled receptor signaling in intact neurons, astrocytes, or other primary cell types, (+)-Xestospongin A offers a decisive advantage over heparin (requires permeabilization) and 2-APB (confounds results via SERCA/SOCE inhibition) [1][2]. XeA's membrane permeability, demonstrated by complete blockade of carbachol-induced Ca²⁺ oscillations in primary astrocytes at 20 μM [1], enables pharmacological dissection of IP3R contributions while preserving native plasma membrane integrity and signaling architecture. The non-competitive mechanism (Section 3, Evidence 5) ensures inhibition is not overcome by agonist-stimulated IP3 production.

IP3R-Specific Signaling Studies in Cells Co-Expressing Ryanodine Receptors

In muscle cells, neurons, and other excitable cell types where IP3Rs and ryanodine receptors (RyRs) coexist and contribute to complex Ca²⁺ signals, (+)-Xestospongin A is the preferred IP3R antagonist because it lacks the RyR1-sensitizing activity of hydroxylated derivatives like 7-OH-XeA and XeD [1]. As demonstrated in Ta et al. (2006), hydroxylated xestospongins simultaneously block IP3R and enhance RyR1-mediated CICR within the same concentration range [1], creating a confounding dual signal. XeA's inability to sensitize RyR1 (Section 3, Evidence 2) enables unambiguous attribution of Ca²⁺ signaling changes to IP3R blockade alone.

Concentration-Response and Partial Inhibition Studies Requiring Graded IP3R Blockade

For experimental designs requiring a range of IP3R inhibition rather than maximal blockade, (+)-Xestospongin A (IC50 = 2535 nM) provides a wider usable concentration window compared to Xestospongin C (IC50 = 358 nM) [1]. The 7-fold potency difference (Section 3, Evidence 1) means that XeA can be titrated across a broader concentration range (nanomolar to low micromolar) to achieve graded levels of IP3R inhibition, facilitating concentration-response curve construction and identification of IP3R-dependent vs. IP3R-independent components of a given cellular response [1].

Mechanistic Studies Discriminating Between IP3R Pore Blockade and Competitive Ligand Displacement

For researchers investigating IP3R gating mechanisms or screening for allosteric modulators, (+)-Xestospongin A's non-competitive mechanism (no displacement of [³H]IP3 binding at functionally effective concentrations [1]) makes it a valuable reference compound. When used alongside competitive antagonists like heparin, which show subtype-dependent binding competition [2], XeA helps discriminate between ligands that act at the IP3-binding pocket vs. those that modulate channel gating through alternative sites (Section 3, Evidence 5). This application is particularly relevant in IP3R subtype pharmacology, where the 2014 finding that XeC and XeD show minimal efficacy in DT40 subtype-expression systems [2] underscores the need for compound-specific validation.

Quote Request

Request a Quote for (+)-Xestospongin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.